

Pasodacigib: A Technical Guide to the Diacylglycerol Kinase Alpha Inhibitor

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Compound of Interest		
Compound Name:	Pasodacigib	
Cat. No.:	B15573272	Get Quote

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Executive Summary

Pasodacigib (BAY 2862789) is a potent and selective, orally bioavailable small molecule inhibitor of diacylglycerol kinase alpha (DGKα). Developed by Bayer in collaboration with the German Cancer Research Center (DKFZ), **Pasodacigib** is currently under investigation as a novel immuno-oncology agent.[1] By targeting DGKα, **Pasodacigib** modulates key signaling pathways in both T cells and cancer cells, leading to a dual mechanism of action: enhancement of anti-tumor immunity and direct anti-proliferative effects on tumors. This document provides a comprehensive technical overview of **Pasodacigib**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways and workflows.

Introduction to Diacylglycerol Kinase Alpha (DGKα)

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in a multitude of cellular signaling pathways. DGK α , in particular, has emerged as a key regulator of T cell activation and a promising therapeutic target in oncology. In T cells, DGK α acts as a negative regulator of T cell receptor (TCR) signaling. Upon TCR engagement, the production of DAG is essential for the activation of downstream signaling cascades that lead to T cell proliferation, cytokine production, and cytotoxic activity. DGK α attenuates this signal by converting DAG to PA, thereby dampening the T cell response and potentially leading to a state



of anergy or exhaustion, which can be exploited by tumors to evade immune surveillance. Furthermore, DGK α is overexpressed in various cancer types, where it contributes to cell survival, proliferation, and resistance to apoptosis.

Pasodacigib (BAY 2862789)

Pasodacigib is a novel investigational drug designed to selectively inhibit the enzymatic activity of DGK α . Its development is rooted in the therapeutic hypothesis that inhibiting DGK α can reinvigorate the anti-tumor immune response and concurrently exert direct cytotoxic effects on cancer cells.

Chemical Properties

Property	Value
Chemical Formula	C24H23FN4O3
Molecular Weight	434.47 g/mol
CAS Number	2648721-77-9
Synonyms	BAY 2862789, Pasodacigibum
IUPAC Name	6-fluoro-1-methyl-4-(4-(5-methylbenzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Quantitative Data

The following tables summarize the available quantitative data for **Pasodacigib** and other relevant DGKα inhibitors.

Table 1: In Vitro Potency of DGKα Inhibitors



Compound	Target	Assay	IC50 (nM)	Reference
Pasodacigib (BAY 2862789)	Human DGKα	Biochemical Assay	0.5	[1]
Compound 16	DGKα	ADP-Glo	0.27	[2]
Compound 1	DGKα	ADP-Glo	0.08	[3]
Compound 2	DGKα	ADP-Glo	0.11	[3]

Table 2: Cellular Activity of DGK α Inhibitors

Compoun d	Cell Type	Assay	Endpoint	EC50 (μM)	Fold Induction	Referenc e
Compound 1	Human PBMCs	IL-2 Induction	IL-2 Release	0.53	18	_
Compound 5	Human PBMCs	IL-2 Induction	IL-2 Release	0.23	6.2	_
Compound 7	Human PBMCs	IL-2 Induction	IL-2 Release	0.48	7.7	
DGKα inhibitor	OT-1 CD8+ T cells	ELISA	IL-2 Production	-	>2-fold increase	

Table 3: In Vivo Efficacy of DGK α Inhibitors

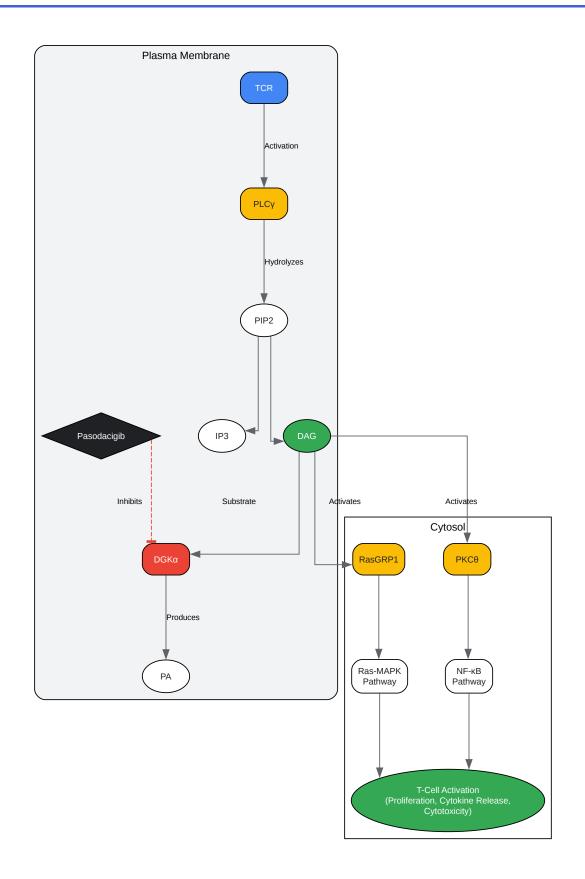


Model	Treatment	Effect	Reference
Murine Hepatoma (Hepa1-6)	DGKα inhibitor	Significant suppression of tumor size	
Syngeneic Mouse Models (F9, MB49)	DGKζ inhibitor (BAY 2965501)	Maximal anti-tumor effect	
Syngeneic Mouse Model (MC38)	DGKα/ζ dual inhibition	Additional anti-tumor benefit	-

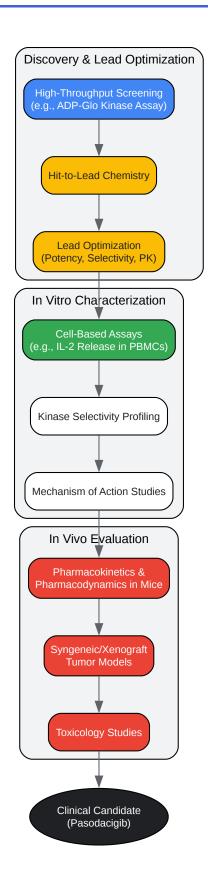
Signaling Pathways and Experimental Workflows DGKα Signaling Pathway in T-Cells

The following diagram illustrates the central role of DGK α in modulating T-cell receptor signaling. Inhibition of DGK α by **Pasodacigib** leads to an accumulation of DAG, thereby amplifying downstream signals that promote T-cell activation.









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References

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